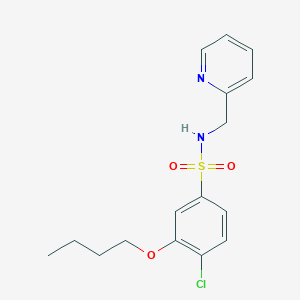![molecular formula C21H22N6S B4973524 N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine](/img/structure/B4973524.png)
N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiadiazole quinoline derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and oxidative stress. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to scavenge free radicals, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antibacterial and antifungal properties, inhibiting the growth of various pathogenic bacteria and fungi. In addition, it has been found to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine is its broad range of biological activities, making it a versatile compound for scientific research. It has also been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine. One direction is to explore its potential as an anticancer agent in vivo and to investigate its mechanism of action in more detail. Another direction is to investigate its potential as an antibacterial and antifungal agent, particularly against multidrug-resistant bacteria and fungi. Additionally, further research is needed to explore its neuroprotective and anti-inflammatory properties and its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, research is needed to optimize the synthesis method of this compound and to explore its potential as a lead compound for drug development.
Synthesemethoden
The synthesis of N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine involves a multi-step process that includes the reaction of 5-amino-2-(4-ethylpiperazin-1-yl)phenol with 2-cyano-3-(4-ethylpiperazin-1-yl)acrylonitrile in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the final product. The synthesis method has been described in detail in various scientific publications and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been found to exhibit a range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. In addition, it has been found to have neuroprotective, anti-inflammatory, and antioxidant properties. These properties make it a promising candidate for drug development in various fields, including oncology, infectious diseases, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-[1,2,5]thiadiazolo[3,4-h]quinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6S/c1-2-26-11-13-27(14-12-26)16-5-3-15(4-6-16)23-18-9-10-22-20-17(18)7-8-19-21(20)25-28-24-19/h3-10H,2,11-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDOWORMLUEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC5=NSN=C5C4=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B4973448.png)
![2-chloro-5-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4973456.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B4973461.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)

![8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)
![ethyl 4-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B4973526.png)
![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4973538.png)